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Cat. No.: B1202276

Abstract Ibogaine is a psychoactive indole alkaloid with a complex pharmacological profile that
has garnered significant interest for its potential in treating substance use disorders (SUDSs).
Anecdotal reports and preliminary scientific evidence suggest a single administration can lead
to a sustained reduction in drug craving and withdrawal symptoms.[1] This technical guide
provides an in-depth overview of ibogaine's multifaceted mechanism of action, its
pharmacokinetic profile, and the preclinical and clinical evidence supporting its therapeutic
potential. It is intended for researchers, scientists, and drug development professionals,
presenting quantitative data in structured tables, detailing experimental protocols, and
visualizing key pathways and workflows to facilitate a comprehensive understanding of this
novel compound.

Pharmacodynamics: A Multi-Target Mechanism of
Action

Ibogaine's putative anti-addictive properties are attributed to its complex polypharmacology,
engaging multiple neurotransmitter systems simultaneously.[2][3][4] Unlike classical
psychedelics that primarily target the serotonin 5-HT2A receptor, ibogaine's broad spectrum of
activity may address the diverse neurochemical adaptations that underpin addiction.[3][5]

Interaction with Neurotransmitter Systems

o Glutamate System: Ibogaine functions as a non-competitive N-methyl-D-aspartate (NMDA)
receptor antagonist.[2][6] This action is believed to interrupt the glutamatergic hyperactivity
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associated with drug craving and withdrawal, a mechanism shared with other agents like
ketamine.[2] This antagonism may also contribute to "rewiring" the brain and promoting long-
term anti-addictive effects.[3]

o Dopamine System: Ibogaine interacts with the dopamine transporter (DAT), leading to
adaptive signaling in the brain's reward pathways, such as the ventral tegmental area (VTA)
and nucleus accumbens.[2][7] It has demonstrated biphasic effects on dopamine levels,
initially reducing the neurotransmitter and later promoting restoration, potentially through
neurotrophic factor upregulation.[2][3] Pre-treatment with ibogaine has been shown to block
morphine-induced dopamine release in animal models.[2][8]

¢ Serotonin System: Ibogaine and its primary metabolite, noribogaine, are potent serotonin
reuptake inhibitors (SRIs), blocking the serotonin transporter (SERT).[7][9] This action,
similar to SSRI antidepressants, is thought to contribute to ibogaine's mood-enhancing and
anti-depressant effects, particularly during the post-acute withdrawal phase.[7]

o Opioid System: Ibogaine exhibits weak binding to opioid receptors. It is considered a weak
antagonist at the p-opioid receptor, which may contribute to reducing opioid cravings and
withdrawal symptoms.[2][7] Conversely, it is suspected to be an agonist at the k-opioid
receptor, an action associated with anti-addictive and neuroprotective effects.[2][7]

o Other Receptors: Ibogaine also acts as a noncompetitive antagonist at the a3[34 nicotinic
acetylcholine receptor (hAAChR), which is implicated in nicotine addiction and opioid
withdrawal.[2][3] Additionally, it binds to sigma receptors, particularly the 02 subtype, which
may modulate dopamine release and inflammatory responses.[2][3][4]

Modulation of Neurotrophic Factors

A critical aspect of ibogaine's long-lasting effects is its ability to increase the expression of glial
cell line-derived neurotrophic factor (GDNF).[1][7] A single administration in rats has been
shown to significantly upregulate GDNF mRNA in the VTA.[10] GDNF promotes the survival,
function, and restoration of dopamine neurons, which are often damaged by chronic drug use.
[2][7] This mechanism may reverse biochemical adaptations in the reward system and promote
sustained neuroplasticity.[10] Ibogaine also increases the expression of Brain-Derived
Neurotrophic Factor (BDNF) in key brain regions.[2][10]
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Summary of Receptor Binding Affinities

The following table summarizes the binding affinities of ibogaine and its metabolite,
noribogaine, at various neuroreceptor sites. This quantitative data highlights the compounds'
complex and multi-target engagement.

Target L .
Binding Affinity (Ki
Compound Receptor/Transport Reference(s)
1'1Cs0 | Ke)
er
Ibogaine Sigma-2 (02) Receptor  Ki: 201 nM [4]
Mu-Opioid
P ®) Kii ~130nM and 4 pM  [11]
Receptor

Kappa-Opioid (K)

Ki: 2 uM 11
Receptor H (L]
Serotonin Transporter

ICs0: 2.6 uM [9]
(SERT)
Dopamine Transporter

ICs0: 20 uM [9]

(DAT)

Sigma-1 (01) Receptor  Ki: 8554 nM (8.5 uM) [4]

] ] Kappa-Opioid (k)
Noribogaine ] ECso: 9 uM [12][13]
Receptor (G-protein)

Kappa-Opioid (K)
] ICs0: 1 uM [12][13]
Receptor (B-arrestin)

Mu-Opioid ()

) Ke: 20 pM [13]
Receptor (Antagonist)

The Role of Noribogaine: The Active Metabolite

Ibogaine is rapidly metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6)
enzyme, into its principal active metabolite, 12-hydroxyibogamine, or noribogaine.[14][15]
Noribogaine is believed to be crucial for the long-lasting anti-addictive effects attributed to
ibogaine therapy.[14][15][16] While ibogaine is cleared relatively quickly, noribogaine has a

© 2025 BenchChem. All rights reserved. 3/14 Tech Support


https://www.mdpi.com/1422-0067/20/3/488
https://pubmed.ncbi.nlm.nih.gov/7475926/
https://pubmed.ncbi.nlm.nih.gov/7475926/
https://pubmed.ncbi.nlm.nih.gov/10386845/
https://pubmed.ncbi.nlm.nih.gov/10386845/
https://www.mdpi.com/1422-0067/20/3/488
https://en.wikipedia.org/wiki/Noribogaine
https://pubmed.ncbi.nlm.nih.gov/26302653/
https://en.wikipedia.org/wiki/Noribogaine
https://pubmed.ncbi.nlm.nih.gov/26302653/
https://pubmed.ncbi.nlm.nih.gov/26302653/
https://www.benchchem.com/product/b1202276?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/11085338/
https://s3.ca-central-1.amazonaws.com/ibosafe-pdf-resources/Toward+a+Safer+Drug/Ibogaine+and+noribogaine_comparing+parent+compound+to+metabolite.pdf
https://pubmed.ncbi.nlm.nih.gov/11085338/
https://s3.ca-central-1.amazonaws.com/ibosafe-pdf-resources/Toward+a+Safer+Drug/Ibogaine+and+noribogaine_comparing+parent+compound+to+metabolite.pdf
https://transcendibogaine.com/noribogaine/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

significantly longer half-life and remains in the body, where it continues to exert therapeutic
effects.[6][16] Noribogaine is a potent serotonin reuptake inhibitor and a biased agonist at the
K-opioid receptor, contributing to mood elevation and a sustained reduction in craving and
withdrawal symptoms.[12][13][16]

Pharmacokinetics

The clinical application of ibogaine is complicated by its variable pharmacokinetics, which are
heavily influenced by an individual's genetic makeup.

Metabolism and Genetic Influence

The metabolism of ibogaine to noribogaine is almost entirely dependent on the CYP2D6
enzyme.[17][18] Genetic polymorphisms in the CYP2D6 gene lead to significant interindividual
variability in metabolic capacity, classifying individuals as poor, intermediate, extensive, or
ultrarapid metabolizers.[17] This genetic variance results in a more than 10-fold difference in
ibogaine clearance, meaning that a standard dose can lead to vastly different exposures,
impacting both efficacy and safety.[17][19]

Comparative Pharmacokinetic Parameters

The distinct pharmacokinetic profiles of ibogaine and its metabolite noribogaine are central to
understanding the drug's acute and sustained effects.

Parameter Ibogaine Noribogaine Reference(s)

Primary Metabolizing

CYP2D6 Glucuronidation [15][17]
Enzyme
Plasma Half-life (t%%) ~7.5 hours 28-49 hours [20][21]
Peak Plasma Reached within 2-4 Sustained levels for [16][18]
Concentration hours >24 hours
Primary Therapeutic Acute psychedelic & Sustained anti-craving [La1[16]
Contribution withdrawal interruption & mood effects

Preclinical Evidence and Experimental Protocols
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Animal models have been instrumental in elucidating ibogaine's anti-addictive properties
across various substances of abuse.

Animal Models of Addiction

A meta-analysis of 27 animal studies confirmed that ibogaine significantly reduces drug self-
administration for substances including cocaine, morphine, heroin, alcohol, and nicotine.[1] The
most robust effects were observed within the first 24 hours post-administration.[22][23] The
drug self-administration paradigm is a key behavioral model with high face validity for
compulsive drug-seeking in humans.

Detailed Protocol: Drug Self-Administration Paradigm

The following is a generalized protocol for a preclinical study investigating ibogaine's effects on
drug self-administration in rodents.

o Surgical Implantation: Rats or mice are surgically fitted with intravenous catheters to allow
for direct drug infusion.

» Training/Acquisition: Animals are placed in operant conditioning chambers and trained to
perform an action (e.g., press a lever) to receive an intravenous infusion of a drug (e.g.,
morphine, cocaine).[1] This phase continues until a stable pattern of self-administration is
established.

+ Baseline Measurement: Once trained, the baseline rate of drug self-administration is
recorded over several sessions.

¢ Ibogaine Administration: A single dose of ibogaine (typically 40 mg/kg, IP) or a vehicle control
is administered to the animals.[1][24]

o Post-Treatment Testing: At various time points following administration (e.qg., 2, 24, 48, 72
hours), animals are returned to the chambers, and their rate of lever pressing for the drug is
measured.[25]

e Outcome Measures: The primary outcome is the change in the rate of drug self-
administration compared to baseline.[1] Secondary measures may include motor function
tests and neurochemical analyses.[1]
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Preclinical Experimental Workflow
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Preclinical Drug Self-Administration Workflow

Clinical Evidence and Methodologies

While promising, the clinical evidence for ibogaine consists primarily of observational studies
and open-label case series, with a limited number of controlled trials.[1][26][27]

Overview of Human Studies
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Systematic reviews of existing clinical data suggest that ibogaine can be effective in reducing
withdrawal symptoms and drug cravings in individuals with SUDs.[26][27] One observational
study from Brazil involving 75 participants reported that a single ibogaine treatment led to a

median of 5.5 months of abstinence, while multiple treatments extended this to 8.4 months.[28]

[29] However, the therapeutic potential is tempered by significant safety concerns, including
severe medical complications and fatalities, often linked to ibogaine's cardiotoxic effects.[26]
[27][29]

Detailed Protocol: A Representative Clinical Trial for
Opioid Detoxification

The following describes a generalized methodology for a clinical study evaluating ibogaine for
opioid use disorder, based on published trial designs.[17][19]

o Participant Screening: Rigorous screening is conducted, including a comprehensive medical

history, psychiatric evaluation, electrocardiogram (ECG) to assess cardiac function
(specifically QTc interval), and CYP2D6 genotyping to determine metabolic status.

e Pre-Treatment Stabilization: Participants are admitted to a clinical facility and may be
stabilized on a short-acting opioid to manage withdrawal before ibogaine administration.

 Ibogaine Administration: A single oral dose of ibogaine hydrochloride (e.g., 10 mg/kg) is
administered.[17][19] To prevent nausea, an antiemetic may be given prior.[17]

 Intensive Monitoring: Participants are continuously monitored for at least 24 hours.[17] This
includes vital signs and continuous ECG monitoring to detect any cardiac arrhythmias or
significant QTc prolongation.

o Data Collection: Blood samples are collected at multiple time points to determine the

pharmacokinetics of ibogaine and noribogaine.[17] Standardized scales are used to assess
opioid withdrawal symptoms (e.g., Clinical Opiate Withdrawal Scale - COWS) and craving.

Post-Treatment Follow-up: After discharge, participants are followed for an extended period
(e.g., 3-12 months) to assess long-term abstinence, craving levels, and psychological well-
being.[14]
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Clinical Trial Workflow
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Generalized Clinical Trial Workflow

Key Signaling Pathways

Ibogaine’'s complex interactions converge on critical neurobiological pathways implicated in
addiction and recovery.

Ibogaine's Polypharmacological Interactions

Ibogaine's therapeutic action stems from its ability to modulate multiple targets that are central
to the neurobiology of addiction. By simultaneously engaging dopaminergic, serotonergic,
glutamatergic, and opioid pathways, it can address the widespread neuroadaptations caused
by chronic substance use.
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Ibogaine's Multi-Target Engagement

GDNF Upregulation and Signaling Cascade

The upregulation of GDNF in the VTA is a key proposed mechanism for ibogaine's long-term
effects. This neurotrophic factor initiates a signaling cascade that promotes neuronal survival
and plasticity, helping to repair dopamine circuits.
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Ibogaine-Induced GDNF Signaling Pathway

Safety and Toxicology
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Despite its therapeutic promise, ibogaine carries significant safety risks that currently limit its
clinical development.

» Cardiotoxicity: The most pressing safety concern is ibogaine's potential to cause cardiac
arrhythmias. Both ibogaine and noribogaine are known to inhibit the hERG potassium
channel, which can lead to a prolongation of the QTc interval on an ECG.[6][17] A prolonged
QTc interval is a risk factor for a life-threatening arrhythmia called Torsades de Pointes.[17]

o Neurotoxicity: At high doses, preclinical studies have shown that ibogaine can be neurotoxic,
causing degeneration of cerebellar Purkinje cells, which can lead to ataxia (impaired
coordination).[17][23] While these effects are typically seen at doses higher than those used
therapeutically, the risk remains a concern.

Conclusion and Future Directions

Ibogaine presents a paradigm of high potential and high risk. Its unique, multi-target
pharmacology and its ability to promote long-lasting neuroplastic changes via neurotrophic
factors offer a novel and compelling approach to treating SUDs. However, the significant risks
of cardiotoxicity and neurotoxicity, compounded by highly variable pharmacokinetics, pose
substantial barriers to its safe clinical use.

Future research must focus on several key areas:

» Developing Safer Analogs: Synthesizing new molecules that retain the anti-addictive
properties of ibogaine without the associated toxicities is a primary goal for drug
development.

o Genotype-Guided Dosing: Rigorous clinical trials incorporating CYP2D6 genotyping are
necessary to establish safe and effective dosing regimens that account for metabolic
variability.[17][19]

e Understanding Long-Term Effects: Further investigation into the precise mechanisms of
GDNF upregulation and its long-term impact on neuronal circuitry is needed to fully harness
ibogaine's therapeutic potential.[30]

By addressing these challenges through rigorous scientific investigation, it may be possible to
unlock the therapeutic promise of iboga alkaloids while mitigating their inherent risks.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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